molecular formula C19H19N3O2S B2880344 2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione CAS No. 2415568-63-5

2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

Cat. No. B2880344
CAS RN: 2415568-63-5
M. Wt: 353.44
InChI Key: UBWJCFMLVZYVKB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a thiazole ring, a pyrrole ring, and a dione group. Thiazoles are a type of heterocyclic compound that contain a five-membered C3NS ring. They are known for their wide range of biological activities . Pyrrole is a five-membered aromatic heterocycle, like the thiazole, but with four carbon atoms and one nitrogen atom. The dione group indicates the presence of two carbonyl groups (C=O) in the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole and pyrrole rings in separate steps, followed by the introduction of the dione group. The exact method would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound, as with any organic compound, would be determined by the connectivity of its atoms and the arrangement of its electrons. The presence of aromatic rings (thiazole and pyrrole) would contribute to the compound’s stability .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the thiazole ring might undergo reactions at the sulfur or nitrogen atoms, while the carbonyl groups in the dione could be involved in a variety of reactions, such as reductions or nucleophilic additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the dione) could enhance its solubility in polar solvents .

Safety And Hazards

As with any chemical compound, the safety and hazards would depend on various factors including its reactivity, toxicity, and handling procedures. Proper safety measures should always be taken when handling chemical compounds .

Future Directions

The future research directions could involve exploring the biological activity of this compound, given the known activities of other thiazole-containing compounds. It could also involve optimizing its synthesis or investigating its reactivity with various reagents .

properties

IUPAC Name

2-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-18-15-9-21(8-13-11-25-17(20-13)12-6-7-12)10-16(15)19(24)22(18)14-4-2-1-3-5-14/h1-5,11-12,15-16H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWJCFMLVZYVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CS2)CN3CC4C(C3)C(=O)N(C4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

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